Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is a chemical compound belonging to the class of lincosamide antibiotics, which are known for their efficacy against Gram-positive bacteria. This compound is characterized by its unique structure, which includes a thiol group and a chlorine atom, contributing to its biological activity. The compound's molecular formula is with a molecular weight of approximately 271.76 g/mol .
Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is derived from lincomycin, a naturally occurring antibiotic produced by the bacterium Streptomyces lincolnensis. The classification of this compound falls within the broader category of lincosamide antibiotics, which also includes derivatives such as clindamycin. These antibiotics function primarily by inhibiting bacterial protein synthesis, making them vital in treating various bacterial infections .
The synthesis of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide involves several key steps:
Methyl 7-Chloro-7-deoxy-1-thiolincosaminide features a complex structure that includes:
The structural representation can be summarized as follows:
This structure allows for specific interactions with bacterial ribosomes, crucial for its antibiotic activity .
Methyl 7-Chloro-7-deoxy-1-thiolincosaminide participates in several chemical reactions that enhance its utility as an antibiotic:
These reactions are critical for developing new derivatives that maintain or enhance the antibacterial spectrum while minimizing resistance.
The mechanism of action of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide involves:
Methyl 7-Chloro-7-deoxy-1-thiolincosaminide exhibits several notable physical and chemical properties:
These properties are significant for its application as an antibiotic and influence formulation strategies for effective delivery .
Methyl 7-Chloro-7-deoxy-1-thiolincosaminide has several important applications in science and medicine:
Methyl 7-Chloro-7-deoxy-1-thiolincosaminide (IUPAC name: (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol) belongs to the carbohydrate-derived thioglycoside subclass within the broader lincosamide antibiotic family. Its molecular formula is C₉H₁₈ClNO₄S, with a molecular weight of 271.76 g/mol [3] [4]. Structurally, it constitutes the methylthiolincosaminide carbohydrate moiety that defines the core scaffold of lincosamide antibiotics. In natural lincomycin, this component exists as methylthiolincosamide linked via an amide bond to a trans-4-alkyl-L-proline derivative. The "7-deoxy-7-chloro" designation specifically references the strategic chlorine substitution at the C7 position—a modification that distinguishes clindamycin precursors from the parent lincomycin structure, which contains a hydroxyl group at this site [1] [5] [9].
Core Structural Motifs and Stereochemistry: The molecule features a highly functionalized pyranose ring with defined stereochemistry at positions C2, C3, C4, C5, and C6. The absolute configurations [(2R,3R,4S,5R,6R)] are essential for ribosomal target engagement. The methylthio group at C1 (thiomethyl glycoside) and the chlorinated alkylamine side chain at C2 are pharmacophoric elements conserved across bioactive lincosamides. X-ray crystallographic studies confirm that this thioglycoside adopts a chair conformation, positioning its functional groups for optimal interaction with the 23S rRNA of the bacterial 50S ribosomal subunit—a binding mode shared with clindamycin [5] [8].
Comparative Structural Analysis: Unlike clindamycin—a full lincosamide antibiotic comprising both the methylthiolincosaminide and proline moieties—Methyl 7-Chloro-7-deoxy-1-thiolincosaminide represents only the sugar half of the molecule. Its structure diverges from lincomycin’s unmodified sugar component (methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside) at the C7 position, where chlorine replaces the hydroxyl group. This chloro-substitution enhances lipophilicity and acid stability, contributing to clindamycin’s superior oral bioavailability compared to lincomycin [1] [2] [9].
Table 1: Key Physicochemical Properties of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide
Property | Value | Experimental Conditions |
---|---|---|
Melting Point | >156°C (decomposition) | Solid state |
Boiling Point | 452.8 ± 45.0 °C (Predicted) | At 760 mmHg |
Density | 1.41 ± 0.1 g/cm³ (Predicted) | - |
Solubility | Slightly soluble in DMSO, Methanol | 25°C |
pKa | 12.91 ± 0.70 (Predicted) | - |
Storage Stability | Hygroscopic; store at -20°C under inert atmosphere | Refrigerated, anhydrous |
The discovery of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is intrinsically linked to mid-20th century efforts to optimize the lincosamide class. Lincomycin, first isolated in 1962 from Streptomyces lincolnensis (Lincoln, Nebraska soil sample), exhibited potent activity against Gram-positive pathogens but suffered from limited oral absorption and gastrointestinal intolerance [1] [5] [8]. Seminal structure-activity relationship (SAR) studies conducted between 1965–1970 revealed that modifications at the C7 position of the sugar moiety dramatically influenced antibacterial potency and pharmacokinetics. Researchers at The Upjohn Company systematically replaced the C7 hydroxyl with halogens, discovering that the 7(S)-chloro derivative (clindamycin) retained antibacterial activity while exhibiting significantly improved acid stability and tissue penetration [5] [8] [9].
Evolution from Lincomycin to Clindamycin: The synthesis of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide emerged as a critical step in the semi-synthetic pathway to clindamycin. Early routes involved direct chlorination of protected lincomycin derivatives, but yields were suboptimal due to competing reactions at the proline moiety. This challenge drove the development of convergent syntheses where the modified sugar—Methyl 7-Chloro-7-deoxy-1-thiolincosaminide—was pre-formed and coupled to N-demethyl-4'-depropyl-4'-epilincomycin proline analogs. The successful implementation of this approach in 1970 established the compound as a strategic intermediate, enabling large-scale clindamycin production [5] [8].
Pharmacological Rationale for Chloro-Substitution: The 7-chloro modification conferred three key advantages: (1) Enhanced resistance to enzymatic deactivation by lincosamide nucleotidyltransferases (e.g., LinB enzymes); (2) Increased lipophilicity, improving membrane permeability and intracellular accumulation; (3) Greater stability under gastric pH conditions, boosting oral bioavailability from <30% (lincomycin) to >90% (clindamycin). These properties cemented clindamycin's clinical utility for anaerobic infections and penicillin-resistant Staphylococci [1] [8] [9].
In contemporary pharmaceutical manufacturing, Methyl 7-Chloro-7-deoxy-1-thiolincosaminide serves two critical process-related functions:
Table 2: Designation of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide in Pharmaceutical Analysis
Context | Identifier | Specification |
---|---|---|
Synthetic Intermediate | Methyl 6-Amino-7-chloro-6,7,8-trideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside | Purity ≥95% (HPLC) |
Clindamycin Impurity | Clindamycin Impurity 32 (EP) | Acceptance threshold: NMT 0.15% |
Clindamycin Impurity 61 (USP) | Identification threshold: 0.10% | |
Clindamycin Phosphate Impurity 21 | Reporting threshold: 0.05% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9